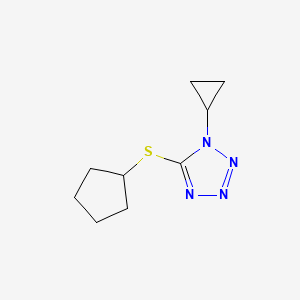![molecular formula C14H20BrNO B7548207 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as B-Methyl-4-Bromophenylpiperidine or B-Methyl-4-Bromobenzhydrylpiperidine. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine has potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, it has been studied for its potential to treat drug addiction and withdrawal symptoms.
Mechanism of Action
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to reduce pain sensitivity in animal models. This compound has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine in lab experiments is its potential to modulate the activity of neurotransmitters and opioid receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine. One of the areas of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to investigate its efficacy and safety in treating these conditions. Another area of interest is its potential to treat drug addiction and withdrawal symptoms. More research is needed to understand its mechanism of action and its potential as a treatment option. Moreover, there is a need for further research on the synthesis and optimization of this compound to improve its bioavailability and pharmacological properties.
Synthesis Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and methanol to obtain the final product. The yield of this synthesis method is around 70-80%.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-11-13-3-2-8-16(10-13)9-12-4-6-14(15)7-5-12/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDSXJKEVQZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
